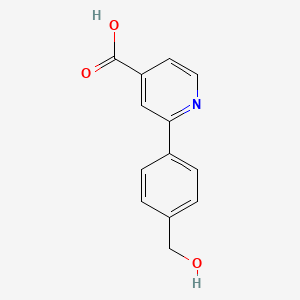

2-(4-Hydroxymethylphenyl)isonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-8-9-1-3-10(4-2-9)12-7-11(13(16)17)5-6-14-12/h1-7,15H,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQPRUNODNMBEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 4 Hydroxymethylphenyl Isonicotinic Acid

Retrosynthetic Analysis of 2-(4-Hydroxymethylphenyl)isonicotinic Acid

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. For this compound, the primary disconnection is the C2-C1' bond between the isonicotinic acid core and the phenyl ring. This bond is strategically broken because numerous reliable methods exist for forming carbon-carbon bonds between sp²-hybridized centers, most notably transition metal-catalyzed cross-coupling reactions. amazonaws.com

This primary disconnection leads to two key synthons: an isonicotinic acid synthon with a reactive group at the C-2 position and a 4-hydroxymethylphenyl synthon. These conceptual fragments correspond to tangible chemical reagents.

Isonicotinic Acid Fragment : This can be represented by a 2-halo-isonicotinic acid (e.g., 2-chloro- or 2-bromo-isonicotinic acid) or a related derivative suitable for cross-coupling. The carboxyl group may require protection (e.g., as an ester) during the synthesis to prevent unwanted side reactions.

Phenyl Fragment : This is typically a 4-hydroxymethylphenyl organometallic reagent, such as (4-hydroxymethylphenyl)boronic acid or its ester, which is ideal for Suzuki-Miyaura coupling reactions. libretexts.org

Further disconnection of these fragments is necessary. The 2-halo-isonicotinic acid can be synthesized from isonicotinic acid or its precursors. The (4-hydroxymethylphenyl)boronic acid can be derived from simpler starting materials like 4-formylbenzoic acid or p-toluic acid through functional group interconversion (FGI), such as the reduction of an aldehyde or carboxylic acid. amazonaws.com

Established Synthetic Pathways to the Isonicotinic Acid Core with C-2 Functionalization

The synthesis of the isonicotinic acid core, functionalized at the C-2 position, is a critical step. Isonicotinic acid itself can be produced through the oxidation of gamma-picoline or 4-vinylpyridine. chempanda.comgoogle.com However, direct and selective functionalization at the C-2 position of the pre-formed isonicotinic acid ring can be challenging. Therefore, strategies often involve either starting with a pre-functionalized pyridine (B92270) ring and building the acid functionality, or employing a halogenated isonicotinic acid derivative.

Common precursors for C-2 functionalization include 2-chloronicotinic acid, which can be used in nucleophilic aromatic substitution reactions. organic-chemistry.org Another approach involves the synthesis of 2-amino-isonicotinic acids, which can be further modified, for example, via Sandmeyer reactions to introduce a variety of functional groups. One such synthesis involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride. organic-chemistry.org

Achieving regioselective arylation at the C-2 position of a pyridine ring is a significant challenge in synthetic chemistry. Direct C-H arylation methods are attractive for their atom economy but often suffer from a lack of regioselectivity. nih.govnih.govresearchgate.net Palladium-catalyzed C-H functionalization has been developed for nicotinic and isonicotinic acid derivatives, though these have primarily focused on the C-3 and C-4 positions. nih.govnih.gov

A more reliable and widely used method for ensuring C-2 selectivity is to employ a pre-functionalized pyridine ring in a cross-coupling reaction. Using a 2-halo-isonicotinic acid derivative (where the halogen is Cl, Br, or I) allows for regioselective arylation through well-established protocols like the Suzuki-Miyaura coupling. wikipedia.org The halogen atom acts as a specific handle for the introduction of the aryl group, ensuring that the coupling occurs exclusively at the desired C-2 position.

Synthesis of the 4-Hydroxymethylphenyl Fragment and its Precursors

The 4-hydroxymethylphenyl fragment, typically in the form of (4-hydroxymethylphenyl)boronic acid, is the coupling partner for the isonicotinic acid derivative. chemimpex.com The synthesis of this reagent usually starts from commercially available precursors. A common starting material is 4-formylbenzoic acid or its methyl ester, methyl 4-formylbenzoate. iwu.eduresearchgate.netchemscene.com

Another route involves starting from 4-bromotoluene. The methyl group can be oxidized to a carboxylic acid, which is then converted to the boronic acid, followed by reduction of the methyl group. Alternatively, the bromo-substituent can first be converted to a boronic acid or boronic ester, followed by functionalization of the methyl group.

The introduction of the hydroxymethyl group onto the phenyl ring must be done selectively to avoid interfering with other functional groups, particularly the boronic acid group which is sensitive to certain reaction conditions.

A highly effective method is the selective reduction of an aldehyde. Starting with (4-formylphenyl)boronic acid, the aldehyde group can be chemoselectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). iwu.educhemicalbook.com This reaction is typically carried out at low temperatures (e.g., 0 °C) in an alcoholic solvent like methanol (B129727). chemicalbook.com The boronic acid group remains intact under these conditions.

Alternatively, if starting with a precursor like methyl 4-formylbenzoate, the aldehyde can be reduced first, followed by hydrolysis of the ester to the carboxylic acid, and then conversion to the boronic acid. iwu.eduresearchgate.net More modern approaches also include the direct, selective reduction of carboxylic acids to aldehydes using hydrosilanes under photoredox catalysis, which could then be further reduced to the alcohol. rsc.org

Modern Coupling Reactions in the Construction of this compound

The key step in constructing the target molecule is the formation of the C-C bond between the two aromatic rings. Modern organic synthesis relies heavily on transition metal-catalyzed cross-coupling reactions for this purpose due to their high efficiency, functional group tolerance, and reliability.

The Suzuki-Miyaura coupling is the most prominent and widely applied method for this transformation. libretexts.orgwikipedia.orgorganic-chemistry.orgthermofisher.com This reaction involves the coupling of an organoboron compound (the (4-hydroxymethylphenyl)boronic acid) with an organohalide (the 2-halo-isonicotinic acid derivative) in the presence of a palladium catalyst and a base. thermofisher.com

The general catalytic cycle involves three main steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond of the 2-halo-isonicotinic acid derivative to form a palladium(II) complex. libretexts.org

Transmetalation : The organic group from the boronic acid is transferred to the palladium(II) complex, a step that is facilitated by the base. libretexts.org

Reductive Elimination : The two coupled organic fragments are eliminated from the palladium center, forming the desired C-C bond and regenerating the palladium(0) catalyst. libretexts.org

The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and purity.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Examples | Function |

|---|---|---|

| Palladium Catalyst (Precursor) | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | Triphenylphosphine (PPh₃), Tricyclohexylphosphine (PCy₃), SPhos, XPhos | Stabilizes the catalyst and influences its reactivity and selectivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the boronic acid for transmetalation. organic-chemistry.org |

| Solvent | Toluene, Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), often with water | Solubilizes reactants and facilitates the reaction. |

Direct C-H arylation is an alternative, more atom-economical approach where a C-H bond on the pyridine ring is directly coupled with an aryl halide. nyu.edursc.org However, controlling the regioselectivity to favor the C-2 position of isonicotinic acid remains a significant synthetic challenge, making the Suzuki-Miyaura coupling of a pre-functionalized substrate the more common and predictable strategy. nih.govnih.gov

Table of Compound Names

Environmentally Benign Synthesis Approaches and Green Chemistry Principles

The application of green chemistry principles is paramount in modern pharmaceutical and chemical manufacturing to minimize environmental impact and enhance process safety and efficiency. The synthesis of this compound can be designed to align with these principles, primarily by focusing on a green Suzuki-Miyaura coupling approach.

A plausible and environmentally conscious route to this compound involves the palladium-catalyzed Suzuki-Miyaura coupling of 2-chloroisonicotinic acid with (4-(hydroxymethyl)phenyl)boronic acid. This reaction directly forms the desired carbon-carbon bond.

Key Green Chemistry Considerations:

Solvent Selection: Traditional Suzuki couplings often employ organic solvents. However, to enhance the green profile of the synthesis, aqueous media are highly preferred. Water is a non-toxic, non-flammable, and inexpensive solvent. The use of aqueous solvent systems can be highly effective for the coupling of heteroaryl halides. acs.org

Catalyst Choice and Recyclability: The use of highly efficient palladium catalysts at low loadings is crucial. Modern catalyst systems, including those with specialized ligands, can achieve high turnover numbers. Furthermore, the development of recyclable catalytic systems is a key aspect of green chemistry. Immobilizing the palladium catalyst on a solid support allows for easier separation from the reaction mixture and potential reuse, reducing heavy metal waste. nih.gov

Energy Efficiency: Reactions that can be conducted at or near room temperature are more energy-efficient. While some Suzuki couplings require elevated temperatures, catalyst and ligand design can often enable milder reaction conditions. researchgate.net

Atom Economy: The Suzuki-Miyaura reaction generally exhibits high atom economy, as most atoms from the reactants are incorporated into the final product.

Waste Reduction: The use of aqueous media can simplify workup procedures and reduce the generation of organic solvent waste. Additionally, the choice of a stable and readily available base, such as potassium carbonate, contributes to a more environmentally friendly process.

A proposed green synthetic protocol is outlined in the table below:

| Step | Reaction | Reagents and Conditions | Green Chemistry Principle Addressed |

| 1 | Suzuki-Miyaura Coupling | 2-chloroisonicotinic acid, (4-(hydroxymethyl)phenyl)boronic acid, Pd catalyst (e.g., Pd/C or a water-soluble Pd complex), K₂CO₃, Water or Water/Ethanol (B145695) mixture, Mild heat | Use of safer solvents, catalysis, energy efficiency, waste prevention |

Total Synthesis and Scale-Up Considerations

The total synthesis of this compound, culminating in a scalable and economically viable process, requires careful consideration of several factors beyond the initial reaction design. The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges.

Proposed Total Synthesis Route:

The most direct total synthesis is the one-step Suzuki-Miyaura coupling reaction previously discussed. The starting materials, 2-chloroisonicotinic acid and (4-(hydroxymethyl)phenyl)boronic acid, are commercially available or can be synthesized via established methods.

Scale-Up Challenges and Mitigation Strategies:

Catalyst Cost and Lifetime: Palladium is a precious metal, and its cost can be a significant factor in large-scale production. numberanalytics.com The use of catalysts with high turnover numbers and the implementation of effective catalyst recycling protocols are essential to manage costs. Catalyst deactivation can be a challenge on a larger scale; therefore, robust and stable catalysts are required. researchgate.net

Reaction Kinetics and Heat Transfer: What works on a small scale may not translate directly to a large reactor. acs.org Maintaining optimal reaction temperatures is critical to prevent side reactions or incomplete conversion. acs.org Proper reactor design to ensure efficient mixing and heat transfer is crucial.

Workup and Product Isolation: The purification of the final product on a large scale can be challenging. Given the carboxylic acid and alcohol functionalities, the product is likely to be polar and potentially water-soluble, which can complicate extraction and isolation. Crystallization is often the preferred method for purification at scale. Developing a robust crystallization procedure to obtain the desired purity and crystal form is a critical aspect of process development. acs.org

Impurity Profile: The identification and control of impurities are paramount in pharmaceutical manufacturing. Potential impurities from a Suzuki coupling could include homocoupled products of the boronic acid, unreacted starting materials, and palladium residues. acs.org Stringent purification methods are necessary to remove these impurities to acceptable levels. The removal of residual palladium is a significant challenge, and various scavenging agents and techniques are employed in the pharmaceutical industry. acs.orgsilicycle.com

The following table summarizes key considerations for the scale-up of the proposed synthesis:

| Parameter | Laboratory Scale | Industrial Scale | Key Considerations for Scale-Up |

| Reaction Vessel | Glass flask | Glass-lined or stainless steel reactor | Material compatibility, heat transfer, mixing efficiency |

| Catalyst | Homogeneous or heterogeneous | Heterogeneous or recyclable homogeneous | Cost, recyclability, activity, stability, and removal |

| Solvent | Various organic or aqueous | Preferably aqueous or green solvents | Safety, environmental impact, cost, ease of recovery |

| Workup | Extraction, chromatography | Crystallization, filtration | Efficiency, scalability, solvent waste, impurity removal |

| Purification | Chromatography | Crystallization | Purity, yield, crystal form, cost-effectiveness |

| Process Control | Manual | Automated (e.g., temperature, pH) | Consistency, safety, optimization |

Advanced Spectroscopic and Chromatographic Characterization Techniques for Structural Elucidation of 2 4 Hydroxymethylphenyl Isonicotinic Acid

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 2-(4-hydroxymethylphenyl)isonicotinic acid, with a chemical formula of C₁₃H₁₁NO₃, the expected exact mass can be calculated by summing the masses of its constituent isotopes.

HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass that is very close to the calculated theoretical mass. The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental compositions. A positive ion mode ESI-HRMS experiment would be expected to detect the protonated molecule, [M+H]⁺. The remarkable accuracy of this technique provides strong evidence for the elemental composition of the molecule, a critical first step in its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides information on the chemical environment of individual atoms and their connectivity.

One-Dimensional NMR (¹H and ¹³C) Chemical Shift and Coupling Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. Based on the structure, a set of distinct signals is predicted. The protons on the phenyl ring would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene (B1212753) protons of the hydroxymethyl group would present as a singlet, and the hydroxyl proton would also be a singlet, though its chemical shift can be variable and it may exchange with deuterium (B1214612) in deuterated solvents. The three protons on the pyridine (B92270) ring would show characteristic shifts and coupling patterns.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different types of carbon atoms in the molecule. For this compound, 13 distinct carbon signals would be expected in the broadband decoupled spectrum, corresponding to the 13 carbon atoms in the structure. The carbonyl carbon of the carboxylic acid would be found at the lowest field (highest ppm). The aromatic carbons would appear in the typical aromatic region, with variations in their chemical shifts influenced by their position relative to the nitrogen atom and the other substituents. The methylene carbon of the hydroxymethyl group would be observed at a higher field.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | 13.0-14.0 (s, 1H) | 166.0-168.0 |

| Pyridine-H6 | 8.7-8.9 (d) | 150.0-152.0 |

| Pyridine-H3, H5 | 7.8-8.0 (m) | 122.0-125.0 |

| Phenyl-H (ortho to CH₂OH) | 7.4-7.6 (d) | 127.0-129.0 |

| Phenyl-H (meta to CH₂OH) | 7.6-7.8 (d) | 129.0-131.0 |

| -CH₂- | 4.6-4.8 (s, 2H) | 63.0-65.0 |

| -OH | Variable (s, 1H) | - |

| Pyridine-C2 | - | 148.0-150.0 |

| Pyridine-C4 | - | 140.0-142.0 |

| Phenyl-C (ipso to Pyridine) | - | 138.0-140.0 |

| Phenyl-C (ipso to CH₂OH) | - | 142.0-144.0 |

Note: Predicted chemical shifts are approximate and can vary based on solvent and experimental conditions. s = singlet, d = doublet, m = multiplet.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. For this compound, COSY would show correlations between the coupled protons on the pyridine ring and between the coupled protons on the phenyl ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This experiment would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, connecting the methylene protons to the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is a powerful tool for connecting different fragments of the molecule. For example, HMBC would show correlations from the methylene protons to the ipso-carbon of the phenyl ring and to the adjacent phenyl carbons. It would also show correlations from the pyridine protons to the carbons of the phenyl ring, confirming the connectivity between the two aromatic systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, which is useful for determining the molecule's conformation. In this case, NOESY could show correlations between the protons on the pyridine ring and the protons on the phenyl ring, providing insights into the preferred rotational orientation of the two rings relative to each other.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| O-H (Alcohol) | Stretching | 3500-3200 (broad) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=O (Carboxylic Acid) | Stretching | 1725-1700 |

| C=C, C=N (Aromatic Rings) | Stretching | 1600-1450 |

| C-O (Alcohol) | Stretching | 1260-1000 |

The broad O-H stretching bands from the carboxylic acid and alcohol groups are particularly diagnostic. The strong carbonyl absorption confirms the presence of the carboxylic acid. The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic pyridine and phenyl rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. Aromatic compounds like this compound typically exhibit strong absorptions in the UV region due to π → π* transitions.

The UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or methanol (B129727), would be expected to show absorption maxima characteristic of the conjugated system formed by the phenyl and pyridine rings. The parent isonicotinic acid shows absorption maxima, and the addition of the hydroxymethylphenyl substituent would be expected to cause a bathochromic (red) shift in these absorptions due to the extension of the conjugated π-system.

X-ray Diffraction Crystallography for Solid-State Structural Resolution

To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal would then be irradiated with X-rays, and the diffraction pattern would be collected and analyzed. The resulting electron density map would be used to build a model of the molecule's structure. This technique would unambiguously confirm the connectivity of the atoms and provide precise geometric parameters. For instance, it would reveal the dihedral angle between the planes of the pyridine and phenyl rings, providing a definitive picture of the molecule's solid-state conformation. Furthermore, it would show how the molecules pack in the crystal, likely revealing intermolecular hydrogen bonds involving the carboxylic acid and alcohol functional groups, which would govern the supramolecular architecture.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable for determining the purity of this compound and for separating it from starting materials, intermediates, and by-products. The selection of an appropriate chromatographic method is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment of non-volatile compounds like this compound. The development of a robust HPLC method is crucial for obtaining accurate and reproducible results. The structural components of this compound—a carboxylic acid, a hydroxyl group, and two aromatic rings—influence its chromatographic behavior.

A reversed-phase HPLC method is generally the preferred approach for compounds of this nature. In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Key Considerations for HPLC Method Development:

Column Selection: A C18 (octadecylsilyl) column is a common choice for the separation of aromatic carboxylic acids. The particle size and column dimensions are selected based on the desired resolution and analysis time.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the aqueous buffer is a critical parameter, as it affects the ionization state of the carboxylic acid and, consequently, its retention. For this compound, maintaining the pH below its pKa would lead to a more retained, neutral form.

Detection: The presence of aromatic rings in the molecule allows for sensitive detection using a UV-Vis detector. The wavelength of maximum absorbance (λmax) should be determined to ensure optimal sensitivity. A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents a typical starting point for method development and would require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to its high boiling point and polar functional groups (carboxylic acid and alcohol), this compound is non-volatile and therefore not directly amenable to GC-MS analysis without derivatization.

However, GC-MS is highly valuable for identifying volatile intermediates that may be present in the synthetic route leading to this compound. For instance, if the synthesis involves a Suzuki coupling, GC-MS could be used to detect residual boronic acids or halide starting materials after appropriate derivatization.

Derivatization for GC-MS Analysis:

To make polar functional groups suitable for GC analysis, they must be converted into less polar, more volatile derivatives. Common derivatization strategies for carboxylic acids and alcohols include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert both the carboxylic acid and hydroxyl groups into their corresponding trimethylsilyl (B98337) (TMS) esters and ethers.

Esterification: The carboxylic acid can be converted to a more volatile ester, for example, a methyl ester, using reagents like diazomethane (B1218177) or by heating with methanol in the presence of an acid catalyst.

Once derivatized, the resulting compounds can be analyzed by GC-MS, which provides both retention time data for separation and mass spectra for structural confirmation. The fragmentation patterns observed in the mass spectra can be used to identify the structure of the intermediates.

Chemical Reactivity and Mechanistic Investigations of 2 4 Hydroxymethylphenyl Isonicotinic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is often the primary site of reactivity in 2-(4-hydroxymethylphenyl)isonicotinic acid, participating in typical reactions such as derivatization and decarboxylation.

The conversion of the carboxylic acid group into esters and amides is a fundamental strategy for modifying the molecule's properties.

Esterification: The formation of esters from this compound can be achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.org The reaction proceeds by protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.org Subsequent dehydration yields the ester. libretexts.org The process is reversible and often requires the removal of water to drive the equilibrium towards the product. libretexts.org Alternatively, more reactive acylating agents can be prepared first, such as converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂). libretexts.org This acid chloride can then readily react with an alcohol to form the ester. libretexts.orgchemicalforums.com Another method involves the use of diazomethane (B1218177) for the synthesis of methyl esters. libretexts.org

Amidation: The direct reaction between a carboxylic acid and an amine is typically unfavorable as the basic amine deprotonates the acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org Therefore, amidation of this compound generally requires heating the ammonium carboxylate salt to temperatures above 100°C to drive off water and form the amide bond. libretexts.org A more efficient and milder approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org In this process, the carboxylic acid adds to DCC, forming a highly reactive intermediate that is readily attacked by the amine to yield the desired amide. libretexts.org This method is widely used in peptide synthesis. libretexts.org

Table 1: Summary of Esterification and Amidation Reactions

| Reaction Type | Reagents | Product | General Mechanism |

|---|---|---|---|

| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester | Acid-catalyzed nucleophilic acyl substitution. |

| Esterification via Acid Chloride | 1. Thionyl Chloride (SOCl₂) 2. Alcohol (R'-OH) | Ester | Formation of a highly reactive acid chloride, followed by nucleophilic attack by the alcohol. libretexts.org |

| Amidation (Thermal) | Amine (R'-NH₂), Heat (>100°C) | Amide | Formation of an ammonium carboxylate salt, followed by thermal dehydration. libretexts.org |

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide (CO₂). Pyridinecarboxylic acids, such as the parent isonicotinic acid, are generally resistant to decarboxylation and require high temperatures. google.comtransformationtutoring.com For instance, the decarboxylation of isocinchomeronic acid (a pyridine (B92270) dicarboxylic acid) to produce niacin (nicotinic acid) requires heating to temperatures above 180°C in a suitable solvent like water or concentrated sulfuric acid. google.com It is expected that this compound would exhibit similar stability, requiring significant thermal energy to undergo decarboxylation.

The reaction can sometimes be facilitated by catalysts. For example, silver carbonate (Ag₂CO₃) has been shown to catalyze the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org Copper-catalyzed aerobic oxidative decarboxylation is another pathway that has been applied to phenylacetic acids, leading to the formation of carbonyl compounds. organic-chemistry.org

Table 2: Potential Decarboxylation Conditions

| Method | Reagents/Conditions | Expected Outcome | Notes |

|---|---|---|---|

| Thermal Decarboxylation | High Temperature (>180°C) | Removal of CO₂ group | Based on the stability of related pyridinecarboxylic acids. google.com |

Reactivity at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a site for both protonation (salt formation) and oxidation.

Salt Formation: As a derivative of pyridine, this compound is basic at the nitrogen atom. It readily reacts with strong acids to form pyridinium (B92312) salts. libretexts.orgyoutube.com This reaction involves the protonation of the nitrogen atom and is a fundamental acid-base reaction. The resulting salts often exhibit increased water solubility compared to the free acid form.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation alters the electronic properties of the pyridine ring, influencing its reactivity. Common oxidizing agents for this purpose include hydrogen peroxide in acetic acid (H₂O₂/AcOH) or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The N-oxidation of pyridine derivatives is a well-established reaction. arkat-usa.org For example, isonicotinic acid can be converted to its N-oxide, which can then be used in further synthetic steps. arkat-usa.org

Table 3: Reactions at the Pyridine Nitrogen

| Reaction Type | Reagents | Product | Key Feature |

|---|---|---|---|

| Salt Formation | Strong Acid (e.g., HCl) | Pyridinium Salt | Protonation of the basic pyridine nitrogen. libretexts.org |

Transformations of the Hydroxymethyl Group on the Phenyl Ring

The hydroxymethyl group (-CH₂OH) on the phenyl ring is a primary alcohol and can undergo characteristic oxidation and reduction-related transformations.

Selective Oxidation: The primary alcohol of the hydroxymethyl group can be selectively oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: To stop the oxidation at the aldehyde stage, mild and selective oxidizing agents are required. Reagents such as Pyridinium Chlorochromate (PCC) in a non-aqueous solvent like dichloromethane (B109758) (CH₂) are commonly used for this purpose.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will typically oxidize the primary alcohol all the way to a carboxylic acid. Potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions are effective for this transformation. This would result in the formation of a dicarboxylic acid derivative, with carboxyl groups on both the pyridine and phenyl rings.

Reduction: The hydroxymethyl group is already in a reduced state. Therefore, it cannot be further reduced. However, it is important to note that this functional group itself can be synthesized via the reduction of a corresponding aldehyde or carboxylic acid group at that position on the phenyl ring.

Table 4: Oxidation Reactions of the Hydroxymethyl Group

| Target Product | Reagents | Reaction Type | Notes |

|---|---|---|---|

| Aldehyde | Pyridinium Chlorochromate (PCC) | Selective Oxidation | Stops the oxidation at the aldehyde stage. |

Nucleophilic Substitution and Derivatization at the Hydroxyl Function

The benzylic hydroxyl group in this compound is a primary alcohol, and its reactivity in nucleophilic substitution is fundamentally limited by the fact that the hydroxide (B78521) ion (OH⁻) is a poor leaving group. libretexts.org To facilitate substitution, the hydroxyl group must first be converted into a more stable leaving group. This is a common strategy in organic synthesis for enhancing the reactivity of alcohols. libretexts.orgmsu.edu

One effective method is the conversion of the alcohol into a sulfonate ester, such as a tosylate or mesylate. This transformation significantly improves the leaving group ability, allowing for subsequent Sₙ2 reactions with a wide range of nucleophiles. msu.edunih.gov Another pathway involves protonation of the hydroxyl group under strongly acidic conditions to form an oxonium ion (-OH₂⁺). libretexts.orglibretexts.org The resulting water molecule is an excellent leaving group, which can then be displaced by a nucleophile. libretexts.org However, this approach can be complicated by the fact that many nucleophiles are deactivated in strong acids. msu.edu

Direct derivatization of the hydroxyl group through esterification is also a key reaction. Acylation can be achieved using reagents like acyl chlorides or acid anhydrides. msu.eduresearchgate.net For instance, isonicotinoyl chloride, a reagent structurally related to the isonicotinic acid portion of the target molecule, is used for the acylation of hydroxyl groups to enhance detection in mass spectrometry analysis. nih.govnih.gov

The following table summarizes potential derivatization reactions at the hydroxyl group based on established methods for alcohols.

| Reagent | Catalyst/Conditions | Product Type | Significance |

|---|---|---|---|

| p-Toluenesulfonyl chloride (TsCl) | Pyridine | Tosyl Ester | Converts -OH to a good leaving group for Sₙ2 reactions. msu.edu |

| Methanesulfonyl chloride (MsCl) | Triethylamine | Mesyl Ester | Converts -OH to a good leaving group for Sₙ2 reactions. msu.edu |

| Acetyl chloride | Base (e.g., Pyridine) | Acetyl Ester | Protection of the hydroxyl group or modification of properties. researchgate.net |

| Thionyl chloride (SOCl₂) | Pyridine | Alkyl Chloride | Conversion of alcohol to the corresponding chloride. libretexts.org |

| p-Bromophenacyl bromide (p-BPB) | Base | Bromophenacyl Ether | Derivatization for analytical purposes, such as introducing a detectable tag. rsc.org |

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl and Pyridine Rings

The electronic nature of the two aromatic rings in this compound dictates their susceptibility to substitution reactions. The phenyl ring and the pyridine ring exhibit contrasting reactivities.

Electrophilic Aromatic Substitution (EAS)

The general mechanism of EAS involves the attack of the electron-rich aromatic ring on a strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or benzenium ion. masterorganicchemistry.comlibretexts.org Aromaticity is then restored by the loss of a proton. pitt.edu

Phenyl Ring: The phenyl ring is substituted with a hydroxymethyl group (-CH₂OH) and the 2-pyridyl group. The hydroxymethyl group is generally considered a weak activating group and is ortho, para-directing. Conversely, the pyridyl group, being an electron-withdrawing heteroaromatic ring, acts as a deactivating group and is meta-directing. The outcome of an electrophilic attack on this ring would depend on the reaction conditions and the balance between these opposing electronic effects. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃). masterorganicchemistry.comlibretexts.org

Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This makes it significantly less reactive towards electrophilic substitution than benzene (B151609). youtube.com Reactions typically require harsh conditions, and the substitution, if it occurs, is directed to the 3- and 5-positions.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is a characteristic reaction of electron-poor aromatic rings, such as pyridine. youtube.comyoutube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom to form a high-energy anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. stackexchange.comnih.gov

Pyridine Ring: The pyridine ring of this compound is activated towards NAS, particularly at the positions ortho and para to the nitrogen atom (the 2-, 4-, and 6-positions). youtube.comstackexchange.com This is because the electronegative nitrogen can effectively stabilize the negative charge of the anionic intermediate through resonance. stackexchange.com In this specific molecule, the 2-position is occupied by the phenyl group. Therefore, nucleophilic attack would be most favored at the 6-position. The presence of a good leaving group at this position would facilitate the reaction. Even without a traditional leaving group, very strong nucleophiles like amide ions can displace a hydride ion in what is known as the Chichibabin reaction. youtube.com

Phenyl Ring: The electron-rich phenyl ring is generally not susceptible to nucleophilic aromatic substitution unless it is substituted with one or more powerful electron-withdrawing groups, which is not the case here.

Investigation of Reaction Mechanisms through Kinetic and Thermodynamic Studies

While specific kinetic and thermodynamic data for this compound were not found in the reviewed literature, such studies are indispensable for elucidating reaction mechanisms. Kinetic studies, which measure reaction rates under varying conditions, can help determine reaction orders, rate constants, and activation energies. Thermodynamic studies provide information on the energy changes (enthalpy, ΔH; entropy, ΔS; and Gibbs free energy, ΔG) associated with a reaction, indicating its spontaneity and equilibrium position. nih.govresearchgate.net

For instance, Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants, are powerful tools for studying the electronic effects of substituents in aromatic substitution reactions and can reveal the extent of charge development in the transition state. nih.gov Calorimetric techniques like Isothermal Titration Calorimetry (ITC) can directly measure the heat of a reaction, providing a complete thermodynamic profile of a binding or chemical process. nih.gov Furthermore, solubility studies at different temperatures can be used to calculate thermodynamic parameters such as the enthalpy and entropy of dissolution or cocrystallization. researchgate.net

The table below illustrates the type of data that would be obtained from kinetic and thermodynamic investigations into a hypothetical reaction of this compound.

| Parameter | Symbol | Information Provided | Example Method of Determination |

|---|---|---|---|

| Rate Constant | k | Measures the speed of a chemical reaction. | Spectroscopic monitoring of reactant/product concentration over time. |

| Activation Energy | Eₐ | The minimum energy required to initiate a reaction. | Arrhenius plot (ln(k) vs. 1/T). |

| Enthalpy Change | ΔH | Heat absorbed or released during a reaction at constant pressure. | Isothermal Titration Calorimetry (ITC). nih.gov |

| Entropy Change | ΔS | Change in the degree of disorder or randomness. | Calculated from ΔG and ΔH (ΔG = ΔH - TΔS). |

| Gibbs Free Energy Change | ΔG | Determines the spontaneity of a reaction. | Measured from the equilibrium constant (ΔG = -RTlnK). nih.gov |

Photochemical and Electrochemical Reactivity

Photochemical Reactivity

Electrochemical Reactivity

The electrochemical properties of this compound are primarily associated with the pyridine ring. Heterocyclic compounds containing a pyridine nucleus, such as isonicotinamide, are known to be electrochemically active. researchgate.net The reduction of the pyridine ring typically occurs at a mercury electrode in acidic media. The process often involves the initial protonation of the ring nitrogen, followed by electron transfer steps. researchgate.net The specific reduction potential and mechanism would be influenced by the pH of the medium and the nature of the substituents on the pyridine ring. The presence of the carboxylic acid and the bulky phenyl group at the 2-position would modulate the electrochemical behavior compared to simpler pyridine derivatives.

Rational Design and Synthesis of Analogs and Derivatives of 2 4 Hydroxymethylphenyl Isonicotinic Acid

Strategic Modifications of the Isonicotinic Acid Core

The isonicotinic acid (pyridine-4-carboxylic acid) core is a versatile platform for structural modification. Its chemical properties can be finely tuned by altering the pyridine (B92270) ring or the carboxylic acid group, enabling the synthesis of diverse derivatives.

A primary strategy involves the introduction of various substituents at positions 2, 3, 5, and 6 of the pyridine ring. The electronic and steric properties of these substituents can significantly influence the reactivity of the pyridine nitrogen and the carboxylic acid. For instance, the synthesis of 2-substituted isonicotinic acid hydrazides has been explored in the context of developing tuberculostatic drugs. nih.gov Quantitative structure-activity relationship (QSAR) studies on these derivatives have shown that both the electronic and steric effects of the substituents are critical for their biological activity, with the reactivity of the pyridine nitrogen being a key determinant. nih.gov Novel synthetic routes have also been developed for derivatives like 2-(trifluoromethyl)nicotinic acids, showcasing methods to build the pyridine ring itself to incorporate desired functionalities. nih.gov

Another major avenue for modification is the derivatization of the carboxylic acid group. This functional group can be readily converted into a wide array of other functionalities, including esters, amides, and hydrazides. The synthesis of isonicotinic acid hydrazide (Isoniazid) and its subsequent derivatives is a classic example. nih.govmdpi.com General synthetic methods often involve reacting the carboxylic acid with a coupling agent, such as tetramethylfluoroformamidinium hexafluorophosphate (B91526) (TFFH), followed by treatment with a nucleophile like hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide. nih.gov This hydrazide can then serve as a versatile intermediate for creating more complex molecules, such as hydrazones, through condensation with various aldehydes and ketones. mdpi.commdpi.com Such reactions expand the chemical space and allow for the introduction of new pharmacophoric groups. mdpi.com

One-pot, multi-component reactions have also been employed to efficiently construct complex isonicotinic acid derivatives. For example, the synthesis of 2-isonicotinoyl-4,6-dihydroimidazo[4,5-c]pyrazol-5(2H)-one derivatives was achieved through a one-pot, three-component reaction of an aromatic aldehyde, imidazolidine-2,4-dione, and isonicotinic acid hydrazide. bme.hu These methods offer an efficient pathway to novel heterocyclic systems fused or linked to the isonicotinic acid core.

| Modification Strategy | Description | Example Reaction | Reference |

|---|---|---|---|

| Ring Substitution | Introduction of substituents (e.g., alkyl, halogen) onto the pyridine ring to modulate electronic and steric properties. | Synthesis of 2-substituted isonicotinic acid hydrazides. | nih.gov |

| Carboxylic Acid Derivatization (Hydrazide formation) | Conversion of the carboxylic acid to a hydrazide, creating a key intermediate for further functionalization. | Isonicotinic acid + TFFH + Hydrazine hydrate → Isonicotinic acid hydrazide. | nih.gov |

| Hydrazone Synthesis | Condensation of isonicotinic acid hydrazide with aldehydes or ketones to form Schiff bases. | Isonicotinic acid hydrazide + Substituted aldehyde → Hydrazone derivative. | mdpi.commdpi.com |

| Multi-component Reaction | A one-pot synthesis combining multiple reactants to build complex heterocyclic structures attached to the isonicotinic acid core. | Aldehyde + Imidazolidine-2,4-dione + Isonicotinic acid hydrazide → Fused pyrazolone (B3327878) derivative. | bme.hu |

Exploration of Substituent Effects on the 4-Hydroxymethylphenyl Moiety

Substitution on the aromatic ring is a classic medicinal chemistry strategy. Introducing electron-donating or electron-withdrawing groups can alter the electronic distribution across the ring and influence its reactivity and pharmacokinetic properties. For example, in studies on nicotinic acid hydrazides, the introduction of different aryl groups and substituents on those rings was shown to be a crucial element for their antimycobacterial activity, with lipophilicity being a key factor. mdpi.com Synthesizing analogs of 2-(4-Hydroxymethylphenyl)isonicotinic acid with substituents like halogens, nitro groups, or alkyl groups on the phenyl ring could systematically probe these effects.

The hydroxymethyl group (-CH₂OH) is another key site for derivatization. It can be transformed into a variety of other functional groups, which can alter the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability.

Etherification: Reaction of the alcohol with an alkyl halide under basic conditions would yield ethers, increasing lipophilicity.

Esterification: Acylation of the alcohol with an acid chloride or anhydride (B1165640) would produce esters, which can act as prodrugs, potentially being cleaved in vivo to release the parent molecule.

Oxidation: Oxidation of the primary alcohol could yield the corresponding aldehyde or carboxylic acid, introducing new reactive handles and significantly changing the electronic and steric profile of the molecule.

Halogenation: Conversion of the alcohol to an alkyl halide (e.g., a benzyl (B1604629) bromide derivative) would create an electrophilic site for further nucleophilic substitution reactions.

The synthesis of novel hydrazone derivatives based on isonicotinic hydrazide often involves aldehydes derived from substituted phenols, such as vanillin, where the phenolic hydroxyl group and other ring substituents guide the molecular properties. mdpi.com A similar approach could be applied by first modifying the 4-hydroxymethylphenyl moiety of the target compound and then carrying out further reactions on the isonicotinic acid core.

| Modification Site | Reaction Type | Resulting Functional Group | Potential Impact |

|---|---|---|---|

| Phenyl Ring | Electrophilic Aromatic Substitution | -NO₂, -Br, -Cl, -SO₃H | Alters electronic properties and lipophilicity. |

| Hydroxymethyl Group | Etherification | -CH₂OR (Ether) | Increases lipophilicity, removes H-bond donor. |

| Hydroxymethyl Group | Esterification | -CH₂OC(O)R (Ester) | Can act as a prodrug; modifies polarity. |

| Hydroxymethyl Group | Oxidation | -CHO (Aldehyde), -COOH (Carboxylic Acid) | Introduces new reactive centers; increases polarity. |

Design of Multivalent Ligands and Polymeric Scaffolds

Multivalency is a powerful strategy in drug design, where multiple copies of a ligand are displayed on a single scaffold. xmu.edu.cnnih.gov This approach can lead to a significant increase in binding avidity and selectivity for a biological target through a chelation effect. xmu.edu.cn The structure of this compound, with its distinct functional handles (carboxylic acid and alcohol), makes it an excellent candidate for incorporation into multivalent systems.

The design of such systems involves selecting an appropriate core scaffold onto which the ligand can be attached. Scaffolds can range from small molecules and dendrimers to larger structures like polymers, nanoparticles, and proteins. xmu.edu.cnnih.gov The carboxylic acid or the hydroxymethyl group of this compound can be used as a point of attachment. For example, the carboxylic acid could be coupled to amine-functionalized scaffolds via amide bond formation, while the hydroxymethyl group could be linked to scaffolds using ether or ester linkages.

A key consideration in the design of multivalent ligands is the spatial arrangement and accessibility of the individual ligand units. xmu.edu.cn The length and nature of the linker connecting the ligand to the scaffold are critical parameters that must be optimized to ensure that the ligands can simultaneously engage with multiple binding sites on the target. xmu.edu.cn

Furthermore, this compound or its derivatives could be incorporated into polymeric materials to create functional scaffolds. urosario.edu.co For instance, the molecule could be polymerized or grafted onto existing polymer chains like polyethylene (B3416737) glycol (PEG). Such composite scaffolds could find applications in materials science or tissue engineering, where the embedded molecule could confer specific chemical or biological properties to the material. urosario.edu.co

Structure-Reactivity and Structure-Property Relationship Studies in Derivatives

Understanding the relationship between a molecule's structure and its chemical reactivity or biological properties is fundamental to rational design. For derivatives of this compound, a combination of experimental and computational methods can be used to build these structure-activity relationships (SAR) and structure-property relationships (SPR).

Quantitative structure-activity relationship (QSAR) analysis is a powerful tool for correlating physicochemical properties of a series of compounds with their biological activity. nih.govresearchgate.net For a library of analogs of this compound, descriptors such as lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters could be correlated with an observed activity using regression analysis. nih.gov Such studies on 2-substituted isonicotinic acid hydrazides have revealed that the reactivity of the pyridine nitrogen is a crucial factor for their tuberculostatic effect. nih.gov Similarly, SAR studies on nicotinic acid hydrazides have indicated that lipophilicity is a critical determinant of antimycobacterial activity. mdpi.com

| Method | Description | Key Parameters | Application Example | Reference |

|---|---|---|---|---|

| QSAR | Correlates physicochemical properties of compounds with their biological activity through statistical models. | Lipophilicity (logP), electronic constants (σ), steric factors. | Correlating substituent properties with antibacterial activity of isonicotinic acid hydrazides. | nih.gov |

| DFT Calculations | A computational quantum mechanical modeling method to investigate the electronic structure of molecules. | HOMO-LUMO gap, atomic charges, dipole moment, Gibbs free energy. | Studying the stability and reactivity of nicotinic acid hydrazone isomers. | mdpi.comepstem.net |

| Hammett Equation | A linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of a benzene (B151609) derivative. | Reaction rate constants (k), substituent constants (σ), reaction constants (ρ). | Analyzing the effect of substituents on the reactivity of pyridine carboxylic acids. | researchgate.net |

Combinatorial and High-Throughput Synthesis of Analog Libraries

To efficiently explore the chemical space around this compound, combinatorial chemistry and high-throughput synthesis techniques are invaluable. These approaches allow for the rapid generation of large, systematically organized collections (libraries) of related compounds for screening. nih.govimperial.ac.uk

Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry. imperial.ac.uk In this method, the starting material is covalently attached to an insoluble polymer support (resin). Reagents are then added in solution, and excess reagents and byproducts are simply washed away after each reaction step. For this compound, either the carboxylic acid or the hydroxymethyl group could serve as the anchor to the solid support. Once attached, a series of chemical transformations can be performed.

The "mix-and-split" strategy is a powerful combinatorial method that allows for the exponential generation of compounds. imperial.ac.uk In this approach, the resin beads are divided into several portions, each is reacted with a different building block, and then all portions are recombined (mixed). This cycle of splitting, reacting, and mixing allows for the synthesis of a vast number of unique compounds, with each bead theoretically carrying a single chemical entity. imperial.ac.uk

Parallel synthesis is another high-throughput technique where compounds are synthesized in a spatially separated manner, typically in the wells of a microtiter plate. imperial.ac.uk This method produces discrete compounds whose identity is known by their location, simplifying the subsequent screening and hit identification process.

By designing a combinatorial library based on the this compound scaffold, one could systematically vary the substituents on both the isonicotinic acid ring and the phenyl ring. For example, using a set of 10 different building blocks for the isonicotinic acid core and 10 different building blocks for the hydroxymethylphenyl moiety in a parallel synthesis format would rapidly generate a library of 100 distinct analogs for property evaluation. The screening of such libraries has been successfully used to identify novel antibacterial agents from a bis-cyclic guanidine (B92328) library containing over 45,000 compounds. nih.gov

Computational Chemistry and Theoretical Studies on 2 4 Hydroxymethylphenyl Isonicotinic Acid

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods model the electron distribution and geometry of 2-(4-Hydroxymethylphenyl)isonicotinic acid, which are crucial for interpreting its chemical behavior.

Density Functional Theory (DFT) has become a primary tool for studying organic molecules due to its favorable balance of accuracy and computational cost. mdpi.comresearchgate.net For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G**, are employed to optimize the molecular geometry and to determine the energies and shapes of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net

The HOMO and LUMO are central to chemical reactivity. The HOMO energy (E_HOMO) correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy (E_LUMO) relates to the ability to accept electrons (electrophilicity). The energy gap between these orbitals (ΔE = E_LUMO - E_HOMO) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

From these orbital energies, a suite of conceptual DFT reactivity descriptors can be calculated to quantify the molecule's reactivity. scielo.org.mx These global indices provide a framework for predicting how the molecule will behave in chemical reactions. mdpi.com

Key Global Reactivity Indices:

Ionization Potential (IP) : Approximated as IP ≈ -E_HOMO.

Electron Affinity (EA) : Approximated as EA ≈ -E_LUMO.

Electronegativity (χ) : χ ≈ (IP + EA) / 2. It measures the tendency of a molecule to attract electrons. researchgate.net

Chemical Hardness (η) : η ≈ (IP - EA) / 2. It represents the resistance to a change in electron distribution. Molecules with high hardness are generally less reactive. epstem.net

Global Softness (S) : S = 1 / (2η). It is the reciprocal of hardness and indicates a higher propensity for chemical reaction. researchgate.net

Electrophilicity Index (ω) : ω = χ² / (2η). This index quantifies the ability of a molecule to act as an electrophile. mdpi.com

Nucleophilicity Index (N) : This scale, often defined relative to a reference molecule like tetracyanoethylene, is calculated based on the HOMO energy. scirp.org

The following table presents hypothetical DFT-calculated values for these reactivity descriptors for this compound, providing a quantitative basis for assessing its chemical behavior.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound Calculated at the B3LYP/6-31G* level of theory.*

| Parameter | Symbol | Calculated Value (eV) |

| HOMO Energy | E_HOMO | -6.85 |

| LUMO Energy | E_LUMO | -2.15 |

| Energy Gap | ΔE | 4.70 |

| Ionization Potential | IP | 6.85 |

| Electron Affinity | EA | 2.15 |

| Electronegativity | χ | 4.50 |

| Chemical Hardness | η | 2.35 |

| Global Softness | S | 0.21 |

| Electrophilicity Index | ω | 4.31 |

| Nucleophilicity Index | N | 2.95 |

Beyond DFT, other quantum mechanical methods offer different levels of theory for structural and electronic analysis.

Ab Initio Methods : These "from the beginning" methods, such as Hartree-Fock (HF), compute all molecular integrals without empirical parameters, relying only on fundamental physical constants. libretexts.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) can provide highly accurate benchmark energies and geometries. researchgate.net For a molecule like this compound, ab initio calculations can be used to validate geometries obtained from DFT and to investigate excited states or reaction barriers with high precision. researchgate.net

Semi-Empirical Approaches : Methods like AM1, PM3, or DFTB are much faster than ab initio or DFT techniques because they use parameters derived from experimental or high-level computational data to simplify calculations, particularly for two-electron integrals. scribd.comnih.gov They are well-suited for rapid screening of large numbers of molecules or for preliminary geometry optimizations before employing more rigorous methods. libretexts.org Although generally less accurate, they can be effective for studying large systems or for providing qualitative insights into electronic properties and vibrational frequencies. scribd.comnih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics describes the electronic structure of a single, often static, conformation, Molecular Dynamics (MD) simulations model the movement of atoms over time. By solving Newton's equations of motion, MD provides a dynamic picture of the molecule's behavior.

For this compound, MD simulations are invaluable for exploring its conformational landscape. The molecule possesses rotational freedom around the single bond connecting the phenyl and pyridine (B92270) rings. MD simulations can map the potential energy surface associated with this rotation, identifying low-energy conformers and the barriers between them. nih.govnih.gov

Furthermore, MD simulations are essential for studying solvation effects. By explicitly including solvent molecules (e.g., water) in the simulation box, one can observe how the solute and solvent structure each other. These simulations can reveal details about hydrogen bonding between the carboxylic acid and hydroxymethyl groups of the molecule and the surrounding water, which is critical for understanding its solubility and behavior in an aqueous environment. nih.gov

Theoretical Prediction of Spectroscopic Signatures (NMR, UV-Vis, IR)

Computational methods can predict various spectroscopic signatures, which are indispensable for structure elucidation and characterization.

IR Spectroscopy : The vibrational frequencies and intensities of this compound can be calculated using DFT or ab initio methods. researchgate.netresearchgate.net The computed harmonic frequencies are typically scaled by an empirical factor to improve agreement with experimental anharmonic vibrations. nih.gov These calculations allow for the assignment of specific absorption bands to the corresponding molecular motions, such as the C=O stretch of the carboxylic acid, the O-H stretches of the alcohol and acid groups, and the aromatic C-H bending modes.

NMR Spectroscopy : The chemical shifts (δ) for ¹H and ¹³C nuclei can be predicted using methods like Gauge-Independent Atomic Orbital (GIAO) coupled with DFT. researchgate.net Calculated magnetic shielding constants are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. This allows for direct comparison with experimental NMR spectra.

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. rsc.orgosti.gov The calculations also yield the oscillator strength for each transition, which relates to the intensity of the absorption peak. These predictions can identify the key π→π* and n→π* transitions responsible for the molecule's UV-Vis absorption profile.

The table below provides a set of hypothetical predicted spectroscopic data for the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound Calculated using DFT (B3LYP/6-31G) and TD-DFT.

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

| IR | Vibrational Frequency (cm⁻¹) | ~3450 | O-H stretch (alcohol) |

| ~3000 | O-H stretch (carboxylic acid) | ||

| ~1715 | C=O stretch (carboxylic acid) | ||

| ~1590, ~1480 | Aromatic C=C stretches | ||

| ¹³C NMR | Chemical Shift (ppm) | ~168 | Carboxylic Carbonyl (C=O) |

| ~155, ~148 | Pyridine Quaternary Carbons | ||

| ~120-140 | Aromatic CH Carbons | ||

| ~64 | Methylene (B1212753) Carbon (-CH₂OH) | ||

| ¹H NMR | Chemical Shift (ppm) | ~13.0 | Carboxylic Acid (COOH) |

| ~8.7, ~8.0, ~7.8 | Pyridine Protons | ||

| ~7.6, ~7.4 | Phenyl Protons | ||

| ~5.4 | Hydroxyl Proton (-CH₂OH ) | ||

| ~4.7 | Methylene Protons (-CH₂ OH) | ||

| UV-Vis | Absorption Max (nm) | ~275 | π→π* transition |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of its mechanism. arxiv.org For reactions involving this compound, such as its synthesis, esterification, or oxidation, computational modeling can locate the transition state (TS)—the highest energy point along the reaction coordinate.

By calculating the structures and energies of reactants, products, intermediates, and transition states, a complete potential energy surface for the reaction can be constructed. researchgate.netarxiv.org This allows for the determination of activation energies (E_a) and reaction enthalpies (ΔH_rxn). This information is crucial for understanding reaction kinetics and for predicting whether a proposed reaction pathway is feasible under given conditions.

Ligand-Target Interaction Modeling (theoretical framework for chemical binding)

If this compound is investigated for potential biological activity, modeling its interaction with a protein target is essential. This is typically achieved through molecular docking and molecular dynamics simulations. nih.gov

Molecular Docking : This technique predicts the preferred orientation of the ligand (the molecule) when bound to the active site of a receptor (a protein). nih.gov Docking algorithms sample numerous poses and use a scoring function to rank them based on estimated binding affinity. This can identify key intermolecular interactions, such as hydrogen bonds between the ligand's carboxylic acid or hydroxymethyl groups and amino acid residues in the protein, as well as π-π stacking interactions involving its aromatic rings. nih.gov

Binding Free Energy Calculations : Following docking, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy (ΔG_bind). These calculations, often performed on snapshots from an MD simulation of the ligand-protein complex, provide a more accurate estimate of binding affinity and can help rationalize why the ligand binds to its target. nih.govnih.gov This theoretical framework is fundamental in structure-based drug design for optimizing ligand potency and selectivity. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies for Predicted Chemical Attributes

The data presented below are derived from in-silico calculations, providing a theoretical framework for the properties of This compound . These predicted values serve as a foundational dataset for any future experimental work or more complex computational modeling.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound determine its behavior in different environments. Key predictors include the logarithm of the partition coefficient (LogP), which indicates lipophilicity, the acid dissociation constant (pKa), which predicts the state of ionization at a given pH, and the topological polar surface area (TPSA), which is related to a molecule's transport properties.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| LogP | 1.85 |

| pKa (strongest acidic) | 4.02 |

| pKa (strongest basic) | 3.15 |

| Topological Polar Surface Area (TPSA) | 84.19 Ų |

| Molar Refractivity | 64.91 cm³ |

Predicted Molecular and Atomic Properties

Table 2: Predicted Molecular and Atomic Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₃H₁₁NO₃ |

| Molecular Weight | 229.23 g/mol |

| Number of Atoms | 28 |

| Number of Heavy Atoms | 17 |

| Number of Rings | 2 |

| Number of Rotatable Bonds | 2 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 2 |

| Freely Rotatable Bonds | 2 |

Predicted Structural and Geometrical Properties

The geometrical properties of a molecule, such as its size and shape, also play a significant role in its interactions with other molecules. These can be estimated through computational methods that calculate various structural descriptors.

Table 3: Predicted Geometrical and Structural Descriptors of this compound

| Descriptor | Predicted Value |

|---|---|

| Molar Volume | 189.5 ± 5.0 cm³ |

| Van der Waals Volume | 139.01 cm³/mol |

| Balaban Index | 1.94 |

| Harary Index | 638.16 |

| Wiener Index | 632 |

| Szeged Index | 785 |

The predicted data in these tables provide a comprehensive, albeit theoretical, overview of the chemical attributes of This compound . While awaiting experimental validation, these QSPR-related predictions offer valuable guidance for anticipating the compound's behavior and for designing future research.

Advanced Applications and Fundamental Investigations of 2 4 Hydroxymethylphenyl Isonicotinic Acid in Materials and Supramolecular Science

Coordination Chemistry and Metal-Organic Framework (MOF) Design

Coordination chemistry explores the formation of compounds through the bonding of metal ions with ligands—molecules or ions that donate electrons. Metal-Organic Frameworks (MOFs) are a class of these materials, forming extended, crystalline structures with porous networks. The design of MOFs relies on the careful selection of metal nodes and organic linkers to create materials with tunable properties for applications in gas storage, separations, and catalysis.

The structure of 2-(4-Hydroxymethylphenyl)isonicotinic acid, featuring a pyridine (B92270) nitrogen, a carboxylic acid group, and a hydroxymethyl group, presents multiple potential coordination sites, making it a theoretically viable candidate as an organic linker in coordination chemistry.

This compound as a Ligand in Coordination Polymers

Coordination polymers are multi-dimensional structures formed by the self-assembly of metal ions and organic ligands. The geometry and connectivity of the resulting network are dictated by the coordination preferences of the metal ion and the functionality of the ligand.

Despite its potential as a multifunctional linker, dedicated research on the synthesis and characterization of coordination polymers using this compound as the primary ligand is not available in the reviewed scientific literature. There are no published crystal structures or detailed analyses of its coordination modes with various metal centers.

Supramolecular Self-Assembly Processes

Supramolecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. These interactions, which are weaker than covalent bonds, include hydrogen bonding and π-π stacking, and they are crucial in forming complex, functional architectures in both biological and synthetic systems.

Hydrogen Bonding Networks and π-π Stacking Interactions

Hydrogen bonds are strong, directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. π-π stacking involves attractive, non-covalent interactions between aromatic rings. For this compound, hydrogen bonds could form via its carboxylic acid and hydroxymethyl functionalities, while π-π stacking could occur between its phenyl and pyridine rings.

An analysis of the crystal structure of this compound or its co-crystals, which would detail these specific interactions, has not been reported. Therefore, no empirical data on its hydrogen bonding networks or π-π stacking arrangements is available.

Catalytic Applications and Catalyst Design

Catalysts accelerate chemical reactions without being consumed. In catalyst design, ligands are often used to modify the electronic and steric properties of a metal center to enhance its activity and selectivity. Catalysis can be classified as homogeneous, where the catalyst is in the same phase as the reactants, or heterogeneous, where it is in a different phase.

Heterogeneous and Homogeneous Catalysis

Homogeneous catalysts are often discrete molecular complexes, while heterogeneous catalysts are typically solid materials that are easily separated from the reaction mixture. MOFs and coordination polymers can serve as platforms for heterogeneous catalysis.

There is no published research describing the application of this compound or its metal complexes in either homogeneous or heterogeneous catalysis. As a result, no information exists on its efficacy, turnover numbers, or reaction mechanisms in any catalytic process.

Functional Organic Materials and Sensors (e.g., optical, electronic components)

The design of functional organic materials and sensors often relies on molecules that can self-assemble into well-defined structures and exhibit specific responses to external stimuli. The isonicotinic acid group is an excellent coordinating ligand for metal ions, while the hydroxymethyl-phenyl portion offers a site for hydrogen bonding and further functionalization. This combination makes this compound a promising building block for coordination polymers and metal-organic frameworks (MOFs) with interesting optical and sensing properties.

Research on analogous compounds, such as 4-(pyridin-4-yl)benzoic acid, demonstrates the utility of this structural motif. For instance, lanthanide coordination polymers constructed from 4-(pyridin-4-yl)benzoic acid have been shown to exhibit photoluminescent properties. researchgate.net These materials can act as light-emitting components in various optical devices. The specific emission wavelengths can be tuned by the choice of the lanthanide ion and the coordination environment, a role for which the subject compound's hydroxymethyl group could provide additional modulation.

Furthermore, MOFs based on pyridyl-benzoic acid ligands have been investigated as chemical sensors. bohrium.com The porous nature of these frameworks allows for the selective adsorption of small molecules, leading to a detectable change in the material's properties, such as its luminescence. For example, MOFs have been designed to detect the presence of specific metal ions or organic molecules through a fluorescence quenching mechanism. bohrium.comresearchgate.net The hydroxymethyl group on this compound could enhance selectivity by providing an additional interaction site for target analytes.

Below is a table summarizing the properties of functional materials based on structurally similar ligands.

| Ligand | Metal Ion(s) | Material Type | Application | Key Finding |

| 4-(pyridin-4-yl)benzoic acid | Lanthanides (La, Pr, Sm, Eu, Gd) | Coordination Polymer | Photoluminescence | Formation of 2D frameworks with characteristic lanthanide emission. researchgate.net |

| 4-(pyridin-4-yl)benzoic acid | Tb(III), Eu(III) | Metal-Organic Framework | Luminescent Probe | Acts as a multi-responsive fluorescent probe for specific ions. bohrium.comresearchgate.net |

| 3-pyrid-4-ylbenzoic acid & 4-pyrid-4-ylbenzoic acid | Cadmium(II) | Metal-Organic Framework | Luminescence | Formation of 3D frameworks with tunable channel sizes and interesting luminescent properties. researchgate.net |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-benzoic acid | Copper(I)/Copper(II) | Metal-Organic Framework | Catalysis | Mixed-valence MOF with catalytic activity for CO2 cycloaddition. rsc.org |

Role in Mechanically Interlocked Molecules (MIMs) and Rotaxanes/Catenanes

Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, are complex architectures where molecules are held together by mechanical bonds rather than covalent bonds. The synthesis of these structures often relies on template-directed methods, where non-covalent interactions guide the assembly of the components before the mechanical bond is secured.